molecular formula C18H17NO2S B5824642 (4E)-4-[[5-(2-methylpropyl)thiophen-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

(4E)-4-[[5-(2-methylpropyl)thiophen-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B5824642
M. Wt: 311.4 g/mol
InChI Key: FZHRDBGTAQRXCY-LFIBNONCSA-N
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Description

(4E)-4-[[5-(2-methylpropyl)thiophen-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, an oxazole ring, and a phenyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[5-(2-methylpropyl)thiophen-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1,3-oxazol-5-one with 5-(2-methylpropyl)thiophene-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[5-(2-methylpropyl)thiophen-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4E)-4-[[5-(2-methylpropyl)thiophen-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[[5-(2-methylpropyl)thiophen-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4E)-4-[[5-(2-methylpropyl)thiophen-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-12(2)10-14-8-9-15(22-14)11-16-18(20)21-17(19-16)13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHRDBGTAQRXCY-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(S1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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